molecular formula C5H9Cl3O2S B1430672 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride CAS No. 1803601-34-4

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride

Cat. No.: B1430672
CAS No.: 1803601-34-4
M. Wt: 239.5 g/mol
InChI Key: KYJOGLPVGWFTLM-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride is a versatile organic compound with a complex molecular structure. It is known for its utility in various chemical reactions and industrial applications. This compound is characterized by the presence of chlorine and sulfonyl chloride functional groups, which contribute to its reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride typically involves multiple steps, starting with the chlorination of appropriate precursors One common method is the chlorination of 2-methylpropene to introduce chlorine atoms at specific positions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions, followed by purification processes to achieve the desired purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficient formation of the target compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfonyl chlorides or other oxidized derivatives.

  • Reduction: Reduction reactions may lead to the formation of corresponding alcohols or other reduced derivatives.

  • Substitution: Substitution reactions are common, where the chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfonyl chlorides, alcohols, and other substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride finds applications in various fields of scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride exerts its effects involves its reactivity with various functional groups. The presence of chlorine and sulfonyl chloride groups makes it a potent electrophile, capable of reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 3-Chloro-2-chloromethyl-1-propene: This compound is structurally similar but lacks the sulfonyl chloride group.

  • 2-Methylpropene: A simpler precursor used in the synthesis of the target compound.

  • Chlorosulfonic acid:

Uniqueness: 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride is unique due to its combination of chlorine and sulfonyl chloride functional groups, which provide it with distinct reactivity and utility in various chemical reactions and applications.

Properties

IUPAC Name

3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl3O2S/c1-5(2-6,3-7)4-11(8,9)10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJOGLPVGWFTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)Cl)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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